
Enpp-1-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enpp-1-IN-16 is a chemical compound known for its potential anti-cancer activity. It is an inhibitor targeting ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a significant role in various physiological processes, including the hydrolysis of purine nucleotides . ENPP1 is frequently overexpressed in local relapses and tumor metastases, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Enpp-1-IN-16 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific synthetic routes and detailed reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain.
Chemical Reactions Analysis
Types of Reactions: Enpp-1-IN-16 primarily undergoes hydrolysis reactions catalyzed by ENPP1. It hydrolyzes cyclic GMP-AMP (cGAMP) to produce AMP and GMP .
Common Reagents and Conditions:
Reagents: cGAMP, ATP, ADP
Conditions: Physiological conditions, often involving the presence of ENPP1 enzyme
Major Products:
- AMP (Adenosine Monophosphate)
- GMP (Guanosine Monophosphate)
Scientific Research Applications
Enpp-1-IN-16 has several scientific research applications, particularly in the fields of cancer research and immunotherapy. It is used to study insulin resistance in relation to type II diabetes mellitus and various ENPP1-mediated diseases such as chondrocalcinosis and osteoarthritis . Additionally, it has shown potential in enhancing anti-tumor immune responses by inhibiting ENPP1, thereby activating the STING (Stimulator of Interferon Genes) pathway .
Mechanism of Action
Enpp-1-IN-16 exerts its effects by inhibiting the activity of ENPP1. ENPP1 hydrolyzes cGAMP, preventing the activation of the STING pathway and reducing anti-tumor immune responses . By inhibiting ENPP1, this compound restores STING signaling in the tumor microenvironment, increases the activities of natural killer cells and dendritic cells, and converts cold tumors into hot tumors by inducing lymphocyte infiltration .
Comparison with Similar Compounds
- SR-8541A: Another ENPP1 inhibitor used in the treatment of solid tumors .
- ZXP-8202: A potent ENPP1 inhibitor that blocks the hydrolysis of cGAMP by ENPP1, subsequently activating the STING pathway .
Uniqueness of Enpp-1-IN-16: this compound is unique in its ability to target ENPP1 with high specificity and potency, making it a valuable tool in cancer research and immunotherapy. Its ability to modulate the STING pathway and enhance anti-tumor immune responses sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H32N4O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl 8-(6,7-dimethoxyquinazolin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C23H32N4O4/c1-22(2,3)31-21(28)27-11-8-23(14-27)6-9-26(10-7-23)20-16-12-18(29-4)19(30-5)13-17(16)24-15-25-20/h12-13,15H,6-11,14H2,1-5H3 |
InChI Key |
USKNLBGKOOFYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)

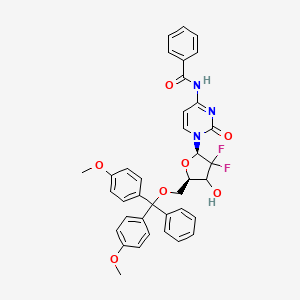

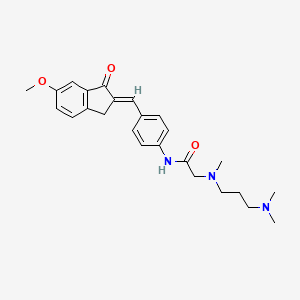
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
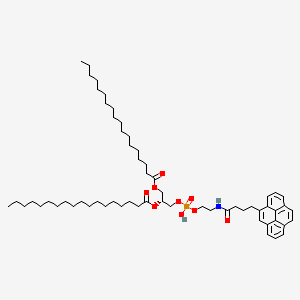
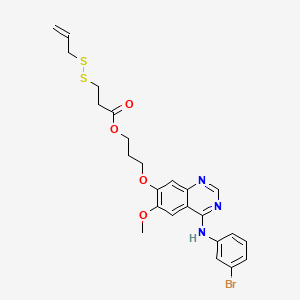
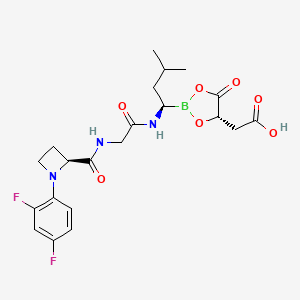
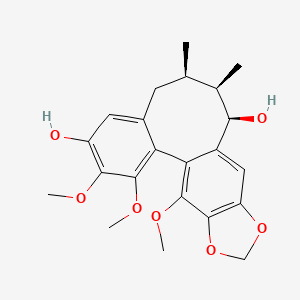

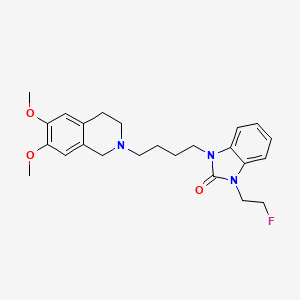
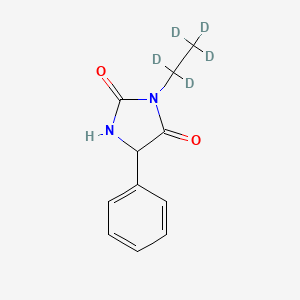
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
